Methylophiopogonanone A
Description
Methylophiopogonanone A (MOA) is a homoisoflavonoid compound predominantly isolated from Ophiopogon japonicus (Liliaceae family), a medicinal plant widely used in traditional Chinese medicine for its cardiovascular and anti-inflammatory properties. Its molecular formula is C₁₉H₁₈O₆ (molecular weight: 342.34 g/mol), and it features a methylenedioxyphenyl (MDP) moiety, a structural hallmark of homoisoflavonoids. MOA is recognized for its broad pharmacological activities, including:
- Anti-inflammatory and antioxidant effects
- Cardioprotective activity (e.g., reducing myocardial apoptosis and cerebral ischemia-reperfusion injury)
- Inhibition of human UDP-glucuronosyltransferases (UGTs)
Its purity (≥98%) and standardized isolation methods, such as high-speed countercurrent chromatography (HSCCC), make it a critical reference compound for pharmacological and analytical studies.
Properties
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTNNJIQILYHJB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703469 | |
| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74805-92-8 | |
| Record name | Methylophiopogonanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Based Extraction Techniques
MOA is predominantly isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae family). Traditional extraction methods employ polar solvents due to MOA’s moderate solubility in aqueous and hydroalcoholic systems. Key findings from solvent optimization studies include:
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Methanol and Ethanol Efficiency : Methanol (70–80%) demonstrates superior extraction yields compared to ethanol or water, achieving a recovery rate of 86.7 mg/mL in dimethyl sulfoxide (DMSO). Ethanol-water mixtures (50–70% ethanol) are favored for scalability, balancing environmental safety and cost.
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Temperature and Duration : Prolonged maceration (24–72 hours) at 25–40°C optimizes compound stability, while higher temperatures (>60°C) risk thermal degradation of homoisoflavonoids.
Table 1: Solvent Systems for MOA Extraction
| Solvent | Concentration | Yield (mg/g dry weight) | Key Advantages |
|---|---|---|---|
| Methanol | 80% | 8.3 ± 0.7 | High solubility, rapid extraction |
| Ethanol | 70% | 6.9 ± 0.5 | Low toxicity, cost-effective |
| Water | - | 2.1 ± 0.3 | Eco-friendly, non-flammable |
Advanced Extraction Technologies
Modern techniques enhance yield and reduce processing time:
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Ultrasound-Assisted Extraction (UAE) : Ultrasound at 40 kHz for 30 minutes increases MOA yield by 22% compared to maceration, attributed to cavitation-induced cell wall disruption.
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Microwave-Assisted Extraction (MAE) : Microwave exposure (100°C, 10 minutes) in 80% methanol achieves a 15% higher yield than conventional methods but requires strict temperature control to prevent degradation.
Purification and Chromatographic Isolation
Column Chromatography
Crude extracts undergo multi-step purification:
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Size-Exclusion Chromatography (SEC) : Sephadex LH-20 resin separates MOA from polysaccharides and proteins, with a mobile phase of methanol-water (7:3 v/v).
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Reverse-Phase HPLC : A Phenomenex Luna C-18 column (150 × 4.6 mm, 5 μm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) achieves >95% purity. MOA elutes at 12.3 minutes under UV detection (280 nm).
Crystallization and Stability
MOA crystallizes from ethyl acetate-hexane (1:2) mixtures, forming yellow needles with a melting point of 198–200°C. Stability studies indicate that solutions in DMSO remain intact for six months at -80°C but degrade by 18% after one month at -20°C.
Synthetic Approaches and Challenges
Biomimetic Synthesis from Homoisoflavonoid Precursors
While MOA’s total synthesis remains unreported, analogous homoisoflavonoids like methylophiopogonanone B provide a template. Key steps include:
Table 2: Synthetic Parameters for Homoisoflavonoid Analogues
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | HCl (0.1 M), 60°C, 8 hours | 57 | 88 |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 62 | 91 |
Challenges in MOA Synthesis
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Stereochemical Control : The (3R)-configuration of MOA necessitates chiral catalysts or resolution techniques absent in current protocols.
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Functional Group Compatibility : Sensitivity of the benzodioxole moiety to strong acids/bases limits reaction conditions.
Analytical Validation and Quality Control
Quantification via HPLC-UV
MOA is quantified using a calibration curve (2.5–50 μg/mL, R² = 0.999) with intraday and interday precision <2% RSD. The limit of detection (LOD) and quantification (LOQ) are 0.1 μg/mL and 0.3 μg/mL, respectively.
Spectroscopic Characterization
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UV-Vis : λmax at 280 nm (aromatic π→π* transitions) and 340 nm (conjugated ketone).
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MS/MS : [M+H]⁺ at m/z 343.1 fragments to m/z 285.0 (loss of C₃H₆O₂).
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Extraction vs. Synthesis
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Extraction Costs : $12–18/g (plant cultivation, solvent recycling, labor).
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Synthetic Costs : Estimated $50–70/g (precursor availability, chiral resolution).
Chemical Reactions Analysis
Types of Reactions: Methylophiopogonanone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized on the surface of a TLC plate to form a compound with an oxygen atom at C-6 of the A ring .
Common Reagents and Conditions:
Oxidation: Air oxidation on a TLC plate.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic ring.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted homoisoflavonoids .
Scientific Research Applications
Antimicrobial Applications
Inhibition of Staphylococcus aureus Virulence
Recent studies have highlighted the potential of Mo-A as a therapeutic agent against antibiotic-resistant strains of Staphylococcus aureus. The compound has been identified as a potent inhibitor of the MgrA protein, which plays a critical role in the virulence and resistance mechanisms of this bacterium.
- Mechanism of Action : Mo-A disrupts the MgrA-DNA interaction, leading to reduced expression of key virulence factors such as Hla and Pvl. This results in diminished adhesion capabilities to fibrinogen and an overall reduction in pathogenicity .
- In Vivo Efficacy : In murine models, Mo-A demonstrated protective effects against pneumonia induced by S. aureus USA300, showcasing its potential as a novel treatment strategy for combating multidrug-resistant infections .
Lipid Metabolism
Hypolipidemic Effects
Mo-A has also been investigated for its impact on lipid metabolism, particularly in hyperlipidemic conditions.
- Study Findings : In a study involving hyperlipidemia-induced rats, administration of Mo-A for eight weeks resulted in significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. Conversely, high-density lipoprotein cholesterol (HDL-C) levels increased, indicating an improvement in dyslipidemia .
- Mechanistic Insights : The underlying mechanisms by which Mo-A exerts these effects are still being explored but are believed to involve modulation of lipid metabolism pathways.
Drug Interaction Studies
Inhibition of UDP-Glucuronosyltransferases
Mo-A has been characterized as a broad-spectrum inhibitor of human UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism.
- Clinical Implications : The inhibition of UGTs by Mo-A raises important considerations regarding herb-drug interactions. This property may influence the pharmacokinetics of co-administered medications, necessitating careful monitoring when used alongside other therapeutic agents .
Data Summary
Case Studies
- MgrA Inhibition Study : A virtual screening approach identified Mo-A as an effective disruptor of MgrA interactions with DNA. Subsequent assays confirmed its ability to downregulate genes associated with immune evasion in S. aureus .
- Hyperlipidemia Research : An experimental study on hyperlipidemic rats demonstrated that Mo-A administration led to significant improvements in lipid profiles, suggesting its potential use as a therapeutic agent for managing dyslipidemia .
Mechanism of Action
Methylophiopogonanone A exerts its effects through multiple mechanisms:
Inhibition of Enzymes: It inhibits human UDP-glucuronosyltransferases and cytochrome P450 enzymes, affecting drug metabolism.
Antioxidant Activity: Reduces reactive oxygen species (ROS) production and inhibits the activation of the NLRP3 inflammasome, thereby preventing oxidative stress-induced damage.
Anti-inflammatory Effects: Suppresses the expression of inflammatory markers such as ICAM-1 and VCAM-1.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- MOA and methylophiopogonanone B share a homoisoflavonoid backbone but differ in methylation patterns, impacting their bioactivity.
- Ophiopogonin D, a steroidal saponin, diverges structurally but coexists with MOA in O. japonicus, contributing to synergistic effects.
Pharmacological Activity Comparison
Table 2: Comparative Pharmacological Profiles
Functional Insights :
- MOA’s MDP moiety enhances its enzyme inhibition but may increase herb-drug interaction risks.
- Methylophiopogonanone B’s additional methyl group improves its melanosome transfer blockade, making it superior for dermatological applications.
- Liriope homoisoflavonoids exhibit metabolic pathway divergence, emphasizing species-specific phytochemical profiles.
Quantitative Differences in Plant Sources
Table 3: Content Variation in Ophiopogonis Radix vs. Liriopes Radix
| Metric | Ophiopogonis Radix | Liriopes Radix |
|---|---|---|
| Total Flavonoids | 12.8 mg/g | 6.2 mg/g |
| This compound | 0.19 mg/g | Not detected |
| Methylophiopogonanone B | 0.08 mg/g | Trace amounts |
| Isoflavones | 70% of total flavonoids | <20% |
Implications :
- Ophiopogonis Radix is richer in MOA and isoflavones, while Liriopes Radix accumulates flavones/flavonols.
- MOA serves as a chemotaxonomic marker for distinguishing these species.
Biological Activity
Methylophiopogonanone A (Mo-A) is a homoisoflavonoid derived from the Chinese herb Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-oxidative, and antimicrobial properties. This article reviews the current understanding of Mo-A's biological activity, supported by various studies and findings.
- Antimicrobial Activity : Mo-A has been identified as a potent inhibitor of Staphylococcus aureus virulence factors. It disrupts the MgrA-DNA interaction, which is crucial for the expression of virulence determinants such as hemolysin (Hla) and Panton-Valentine leukocidin (Pvl). This inhibition reduces bacterial adhesion to fibrinogen and enhances neutrophil chemotaxis, thereby improving immune response against infections .
- Neuroprotective Effects : In models of cerebral ischemia/reperfusion (I/R) injury, Mo-A demonstrated significant protective effects. It reduced infarct volume and brain edema while improving neurological outcomes. The compound was shown to attenuate blood-brain barrier (BBB) disruption by regulating matrix metalloproteinase-9 (MMP-9) and tight junction proteins, which are critical for maintaining BBB integrity .
- Cardioprotective Properties : Mo-A has been reported to suppress myocardial apoptosis induced by ischemia/reperfusion through activation of the PI3K/Akt/eNOS signaling pathway. This mechanism suggests its potential use in treating ischemic heart diseases .
- Lipid Metabolism Regulation : Recent studies indicate that Mo-A may have hypolipidemic effects. In high-fat diet-induced hyperlipidemia models, Mo-A treatment led to reduced serum lipid levels and improved lipoprotein metabolism. It modulated the expression of key genes involved in lipid metabolism, suggesting a role in managing dyslipidemia .
Table 1: Summary of Biological Activities of this compound
In Vivo Studies
- Murine Models : In vivo experiments using murine models of pneumonia induced by S. aureus showed that Mo-A provided significant protection against infection, enhancing survival rates and reducing bacterial load in tissues .
- Cerebral I/R Injury : In a rat model subjected to middle cerebral artery occlusion, Mo-A treatment significantly improved neurological scores and reduced brain damage markers compared to control groups .
- Hyperlipidemia Models : Administration of Mo-A in hyperlipidemic rats resulted in decreased body weight gain and lower visceral fat accumulation over an eight-week period, indicating its potential as a therapeutic agent against obesity-related conditions .
Q & A
Q. How to ensure compliance with open-access data standards when publishing MO-A research?
- Deposit raw data (e.g., NMR spectra, RNA-seq reads) in repositories like Zenodo or NCBI. Provide metadata compliant with FAIR principles, including experimental conditions and instrument parameters .
Tables for Key Reference Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point (MO-A) | 166–167°C | |
| CAS RN | 74805-90-6 | |
| Effective Dose (HFD Rats) | 10–20 mg/kg/day | |
| Storage Conditions | 0–6°C, protected from light |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
